molecular formula C7H5F2NO2 B046256 1-(Difluoromethyl)-3-nitrobenzene CAS No. 403-25-8

1-(Difluoromethyl)-3-nitrobenzene

Cat. No. B046256
CAS RN: 403-25-8
M. Wt: 173.12 g/mol
InChI Key: QOGPXSPKXMNSLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitroaromatic compounds like 1-(Difluoromethyl)-3-nitrobenzene often involves direct nitration reactions, where an aromatic compound is treated with a nitrating agent. Although specific synthesis methods for 1-(Difluoromethyl)-3-nitrobenzene are not detailed in the provided references, general practices in the synthesis of similar compounds suggest the use of electrophilic aromatic substitution reactions, where the difluoromethyl group may be introduced via halogen exchange reactions or direct fluorination techniques.

Molecular Structure Analysis

The molecular structure of nitroaromatic compounds, including difluoronitrobenzenes, has been extensively studied. For instance, the structure and conformation of difluoronitrobenzenes have been investigated through gas-phase electron diffraction and quantum chemical calculations, revealing details about bond lengths, bond angles, and the planarity of the molecule. These studies provide insights into the electron distribution within the molecule and how its geometry affects its reactivity and properties (Dorofeeva et al., 2008).

Scientific Research Applications

  • Luminescent Metal-Organic Frameworks (MOFs) : Some 3D metal-organic frameworks have shown the ability to detect various ions and nitrobenzene in water and ethanol due to their luminescent properties. These frameworks can be used for environmental monitoring and water quality assessments due to their sensitivity and stability. For example, they show potential in detecting Fe3+, Cr2O72-, CrO42- in water, and nitrobenzene in ethanol (Xu et al., 2020).

  • Selective Luminescence Sensing : Certain MOFs are highly selective and recyclable luminescence sensing materials. They show a high quenching efficiency and low detection limit for sensing nitrobenzene and various anions, making them valuable for selective detection in various fields (Gao et al., 2016).

  • Electron Attachment Properties : Nitrobenzene derivatives are studied for their long-lived negative ion states and dissociative electron attachment properties. Understanding these properties is vital in fields like atmospheric chemistry and can be used to study the environmental impact of nitrobenzene derivatives (Asfandiarov et al., 2007).

  • Luminescent Sensors : Various studies have proposed MOFs as sensitive and selective sensors for nitrobenzene and other electron-deficient nitroaromatic compounds. These have potential applications in explosive detection, environmental monitoring, and more due to their ability to undergo color changes and luminescence quenching (Tian et al., 2014).

  • Water Quality Monitoring : Novel coordination polymers are being developed for the detection and degradation of nitrobenzene in water, suggesting their role in future water quality monitoring and wastewater treatment technologies (Liu et al., 2016).

  • Synthetic Wastewater Treatment : Some methods involve the use of zerovalent iron for reducing nitrobenzene to aniline in synthetic wastewater, offering a potential pretreatment method for various chemical processes and environmental remediation (Mantha et al., 2001).

properties

IUPAC Name

1-(difluoromethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGPXSPKXMNSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613272
Record name 1-(Difluoromethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-3-nitrobenzene

CAS RN

403-25-8
Record name 1-(Difluoromethyl)-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluoromethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Luo, JS Bandar - Journal of the American Chemical Society, 2019 - ACS Publications
We report a fluoride-initiated coupling reaction between trifluoromethylarenes and allylsilanes to access allylated α,α-difluorobenzylic compounds. This method’s utility is demonstrated …
Number of citations: 89 pubs.acs.org

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